molecular formula C12H9F3N2O2 B2393061 3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid CAS No. 126067-58-1

3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2393061
CAS No.: 126067-58-1
M. Wt: 270.211
InChI Key: HZTAGHDDVYOKGC-UHFFFAOYSA-N
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Description

3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that features a pyrazole ring substituted with a methyl group at the 5-position and a trifluoromethylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1-(3-trifluoromethylphenyl)-1,3-butanedione.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through the oxidation of a methyl group attached to the pyrazole ring. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution with the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using a trifluoromethylphenylboronic acid and a halogenated pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form derivatives with additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.

    Biological Studies: The compound can be used in studies investigating the effects of trifluoromethyl-substituted compounds on biological systems.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Trifluoromethylphenyl)-pyrazole-3-carboxylic acid: Lacks the methyl group at the 5-position.

    5-Methyl-2-phenyl-pyrazole-3-carboxylic acid: Lacks the trifluoromethyl group.

Uniqueness

3-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the trifluoromethyl and methyl groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for its ability to enhance the metabolic stability and lipophilicity of compounds, making it a valuable feature in drug design.

Properties

IUPAC Name

5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-5-10(11(18)19)17(16-7)9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTAGHDDVYOKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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